molecular formula C4H9NO3S B1422957 Oxolane-3-sulfonamide CAS No. 1311316-50-3

Oxolane-3-sulfonamide

Cat. No.: B1422957
CAS No.: 1311316-50-3
M. Wt: 151.19 g/mol
InChI Key: GMAXVRALICXRLK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxolane-3-sulfonamide can be synthesized through several methods. One common approach involves the reaction of oxolane derivatives with sulfonyl chlorides in the presence of a base. For example, the reaction of tetrahydrofuran with chlorosulfonic acid followed by treatment with ammonia can yield this compound . Another method involves the electrochemical oxidative coupling of thiols and amines, which provides a more environmentally friendly route to sulfonamides .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Oxolane-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Substitution reactions often require bases like sodium hydroxide or potassium carbonate .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfonyl chlorides, while reduction can produce primary amines .

Scientific Research Applications

Oxolane-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxolane-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxolane-3-sulfonamide is unique due to the combination of the oxolane ring and the sulfonamide group, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

oxolane-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3S/c5-9(6,7)4-1-2-8-3-4/h4H,1-3H2,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAXVRALICXRLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Oxolane-3-sulfonamide
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Oxolane-3-sulfonamide
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Oxolane-3-sulfonamide
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